3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
“3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a chemical compound that has been synthesized as part of efforts to create newer antitubercular drugs . It is a novel pyrazolo-quinoline analogue .
Synthesis Analysis
The synthesis of this compound involves the use of NMR, IR, and ESI-MS spectra for characterization . The exact synthesis process is not detailed in the available resources.Scientific Research Applications
Potential Applications in Material Science
Research into the synthesis and thermolysis of related compounds, such as 2,3-dihydro-1H-pyrole-2,3-diones, reveals their application in material science. These compounds can undergo pseudopericyclic reactions to form quinoline-4-ones, highlighting their utility in synthesizing novel materials with potential electronic and photonic properties (E. Sarıpınar & Siileyman Karatas, 2005).
Biological Activity and Drug Discovery
Another aspect of scientific research involving similar heterocyclic compounds is their evaluation for biological activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving related heterocyclic structures, have shown potent cytotoxic properties against various cancer cell lines. This suggests potential applications in cancer therapy and drug discovery (L. Deady et al., 2003).
Environmental and Green Chemistry
The environmentally friendly synthesis of heterocyclic compounds, such as pyrimido[4,5-b]quinolines and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidines, using ionic liquids presents an innovative approach in green chemistry. This method offers advantages such as milder reaction conditions, easier work-up, and high yields, making it an attractive option for sustainable chemical synthesis (S. Ji et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other furan derivatives, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Furan derivatives are known for their high reactivity, which suggests that this compound may interact with its targets through covalent bonding or other strong interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways it affects. Furan derivatives are known to be involved in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (29131 g/mol) and its physical form (powder) suggest that it could potentially be administered orally .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-19-17-15(18(23)21(11)10-12-6-5-9-24-12)16(22)13-7-3-4-8-14(13)20(17)2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOOAGMMLWPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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